molecular formula C10H16O2 B13587321 1-(Diethoxymethyl)-1-ethynylcyclopropane

1-(Diethoxymethyl)-1-ethynylcyclopropane

Cat. No.: B13587321
M. Wt: 168.23 g/mol
InChI Key: WUPZUEOXXUMYAI-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-1-ethynylcyclopropane is an organic compound that features a cyclopropane ring substituted with a diethoxymethyl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)-1-ethynylcyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method includes the reaction of 2-phenyl-gemdichlorocyclopropane with ethyl alcohol in the presence of a solid alkali to yield phenylacrolein diethyl acetal. This intermediate can then undergo further reactions to introduce the ethynyl group and form the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxymethyl)-1-ethynylcyclopropane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of saturated cyclopropane derivatives.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the reagents used.

Scientific Research Applications

1-(Diethoxymethyl)-1-ethynylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Diethoxymethyl)-1-ethynylcyclopropane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the cyclopropane ring provides structural stability. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

  • 1-(Diethoxymethyl)cyclopropane
  • 1-Ethynylcyclopropane
  • 1-(Methoxymethyl)-1-ethynylcyclopropane

Comparison: 1-(Diethoxymethyl)-1-ethynylcyclopropane is unique due to the presence of both diethoxymethyl and ethynyl groups on the cyclopropane ring. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its similar compounds .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-(diethoxymethyl)-1-ethynylcyclopropane

InChI

InChI=1S/C10H16O2/c1-4-10(7-8-10)9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3

InChI Key

WUPZUEOXXUMYAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1(CC1)C#C)OCC

Origin of Product

United States

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